molecular formula C26H22N6O2S2 B2420301 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 393839-39-9

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B2420301
CAS No.: 393839-39-9
M. Wt: 514.62
InChI Key: KNMIJWPWZWJRRM-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzothiazole, an amide, and a triazole ring. These groups are common in many pharmaceuticals and could imply potential biological activity .


Molecular Structure Analysis

The molecular structure likely includes aromatic rings (from the benzothiazole and triazole) and polar functional groups (from the amide and thioether), which could influence its physical and chemical properties .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the amide group might participate in hydrolysis or condensation reactions. The thioether group could be oxidized. The aromatic rings might undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of both polar (amide) and nonpolar (aromatic rings) parts suggests that it might have a considerable dipole moment, which could influence its solubility and reactivity .

Scientific Research Applications

Synthesis and Spectroscopic Studies

  • Synthesis of Derivative Compounds : Various derivatives of N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide have been synthesized and characterized using techniques like elemental analysis, NMR, FT-IR, and LC-MS. These studies contribute to the understanding of the chemical properties and structures of these derivatives (Patel, Patel, & Shah, 2015).

  • Spectroscopic Characterization : Spectroscopic methods have been employed to study the structure and characteristics of similar compounds, providing insights into their chemical behavior and potential applications (Lynch et al., 2006).

Biological Activity Studies

  • Antibacterial and Antifungal Activities : Studies have been conducted on the antibacterial and antifungal activities of synthesized compounds related to this compound, demonstrating potential for pharmaceutical applications (Patel, Patel, & Shah, 2015).

  • Nematocidal Activity : Certain derivatives have shown significant nematocidal activities, which could be explored for agricultural applications (Liu, Wang, Zhou, & Gan, 2022).

  • Anticancer Evaluation : Some derivatives have been evaluated for their anticancer properties, with certain compounds showing promising results in inhibiting cancer cell lines (Deep et al., 2016).

Corrosion Inhibition Studies

  • Studies on benzothiazole derivatives, which are structurally similar to the compound , have explored their potential as corrosion inhibitors, indicating possible industrial applications (Hu et al., 2016).

Future Directions

Future research could focus on synthesizing this compound and studying its physical and chemical properties. If it shows promising biological activity, it could be further developed into a pharmaceutical drug .

Properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N6O2S2/c1-17-8-7-11-19(14-17)32-22(15-27-24(34)18-9-3-2-4-10-18)30-31-26(32)35-16-23(33)29-25-28-20-12-5-6-13-21(20)36-25/h2-14H,15-16H2,1H3,(H,27,34)(H,28,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMIJWPWZWJRRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CNC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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